molecular formula C14H20N4OS B6473707 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea CAS No. 2640879-01-0

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea

Cat. No.: B6473707
CAS No.: 2640879-01-0
M. Wt: 292.40 g/mol
InChI Key: YYOIUEVOIQAKHM-UHFFFAOYSA-N
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Description

The compound 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea is a urea derivative featuring a thiophene-ethyl linker bridging a 1-methylpyrazole moiety and an isopropyl-substituted urea group. Its structure combines a heteroaromatic thiophene ring, a pyrazole ring with a methyl substituent, and a urea functional group.

Synthetic routes for analogous urea-pyrazole-thiophene hybrids often involve:

Curtius or Staudinger reactions for urea bond formation, as seen in methods for preparing 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas .

Cyclocondensation of amines with azides or oxazinones in solvents like toluene or chloroform . The compound’s physicochemical properties (e.g., solubility, logP) are influenced by the polar urea group and lipophilic thiophene-pyrazole system, though explicit data are absent in the provided evidence.

Properties

IUPAC Name

1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-10(2)17-14(19)15-7-6-12-4-5-13(20-12)11-8-16-18(3)9-11/h4-5,8-10H,6-7H2,1-3H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOIUEVOIQAKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCC1=CC=C(S1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are then coupled using a suitable linker, such as an ethyl group, through a Friedel-Crafts alkylation reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the coupled product with isopropyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea with structurally related compounds from the literature:

Compound Molecular Formula Key Structural Features Synthetic Method Key Differences
Target Compound C₁₃H₁₉N₅OS (estimated) Thiophene-ethyl linker, 1-methylpyrazole, isopropyl urea Likely via urea bond formation (e.g., amine-azide coupling) Balanced lipophilicity from isopropyl and methyl groups
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₁₀H₁₀N₆O₂S Thiophene with cyano and amino groups, pyrazole-hydroxyl Cyclocondensation of malononitrile with thiophene precursors in 1,4-dioxane Lacks urea group; higher polarity due to cyano and hydroxyl substituents
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) C₂₇H₂₀F₃N₇S Thiazole core, fluorophenyl substituents, triazole-pyrazole hybrid Crystallized from DMF; triclinic symmetry Fluorine-rich, planar conformation; lacks urea group
1-[5-Methyl-2-(trifluoromethyl)-3-furyl]-3-[5-(2-{[6-(1H-1,2,4-triazol-3-ylamino)-4-pyrimidinyl]amino}ethyl)-1,3-thiazol-2-yl]urea C₁₉H₁₈F₃N₁₁O₂S Trifluoromethyl furyl, thiazole-ethyl linker, triazole-pyrimidine Not specified; likely multi-step nucleophilic substitutions Enhanced metabolic stability from CF₃ group; complex heterocyclic assembly

Key Findings :

Bioactivity Relevance: The target compound’s urea group may enhance hydrogen-bonding interactions with biological targets (e.g., kinases) compared to non-urea analogs like 7a or 5 . Fluorinated analogs (e.g., 5, ) exhibit improved membrane permeability and metabolic stability due to fluorine’s electronegativity and lipophilicity .

Synthetic Complexity :

  • The target compound likely requires fewer steps than , which involves triazole-pyrimidine-thiazole assembly.
  • Crystallization challenges for planar fluorophenyl systems (e.g., 5 ) contrast with the target’s flexible ethyl linker, which may simplify purification .

Structural Flexibility :

  • The thiophene-ethyl linker in the target compound offers conformational flexibility, whereas rigid triazole-thiazole systems (e.g., 5 ) may restrict binding pocket accommodation .

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